2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide
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Overview
Description
2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide is a complex organic compound that features both tetrazole and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide typically involves the following steps:
Amination of 5-aminotetrazole:
Condensation Reaction: The aminotetrazole derivative is then reacted with 2-hydroxy-5-nitrobenzaldehyde under specific conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-aminotetrazol-5-one: Another nitrogen-rich compound with similar energetic properties.
2,5-diaminotetrazole: A high-nitrogen tetrazole compound with challenging synthetic routes.
5-aminotetrazole: A precursor in the synthesis of various tetrazole derivatives.
Uniqueness
2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide is unique due to its combination of tetrazole and nitrophenyl groups, which confer distinct chemical and biological properties . This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8O4/c11-10-14-15-16-17(10)5-9(20)13-12-4-6-3-7(18(21)22)1-2-8(6)19/h1-4,19H,5H2,(H,13,20)(H2,11,14,16)/b12-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSWVAUWKJNPK-UUILKARUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)CN2C(=NN=N2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)CN2C(=NN=N2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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